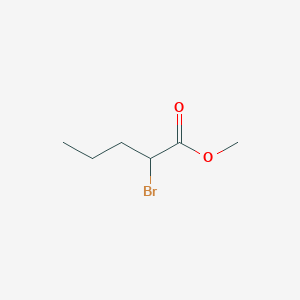
Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Übersicht
Beschreibung
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a synthetic intermediate in organic chemistry. It is a cyclic compound that contains a cyclobutane ring and a benzyloxy group.
Wirkmechanismus
The mechanism of action of Ethyl 3-(benzyloxy)cyclobutanecarboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions. Its cyclobutane ring provides a strained structure that makes it a reactive intermediate in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant biological activity or toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 3-(benzyloxy)cyclobutanecarboxylate as a synthetic intermediate is its high reactivity. Its strained cyclobutane ring makes it a useful intermediate in the preparation of complex organic compounds. However, its high reactivity can also make it difficult to handle, and it requires careful handling to avoid decomposition.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(benzyloxy)cyclobutanecarboxylate. One direction is to explore its potential as a synthetic intermediate in the preparation of new pharmaceuticals and natural products. Another direction is to investigate its mechanism of action and reactivity in organic reactions. Further studies could also focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Conclusion:
This compound is a cyclic compound that has gained significant attention in the scientific community due to its potential as a synthetic intermediate in organic chemistry. Its high reactivity makes it a useful intermediate in the preparation of complex organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has been used as a synthetic intermediate in the preparation of various organic compounds, including natural products and pharmaceuticals. For example, it has been used in the synthesis of the anti-inflammatory drug, ibuprofen. It has also been used in the synthesis of the natural product, (+)-pentalenene.
Eigenschaften
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)






